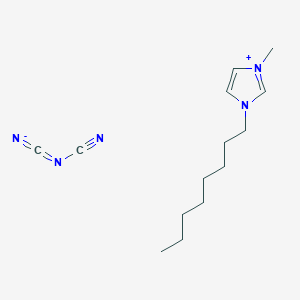

1-Octyl-3-methylimidazolium dicyanamide

Description

Classification and Structural Characteristics of Ionic Liquids

Ionic liquids are broadly classified based on their cationic and anionic components. Imidazolium-based ionic liquids, such as 1-Octyl-3-methylimidazolium dicyanamide (B8802431), belong to one of the most common classes of ILs. researchgate.net The cation, 1-octyl-3-methylimidazolium ([C8mim]⁺), consists of an imidazole (B134444) ring substituted with a methyl group at one nitrogen atom and an octyl group at the other. nih.govnih.gov The length of the alkyl chain, in this case, the octyl group, is a critical structural feature that influences the compound's physical properties. nih.gov An increase in the length of the alkyl chain on the imidazolium (B1220033) ring tends to increase the hydrophobicity and viscosity of the ionic liquid. escholarship.org The delocalized π-electron system of the imidazolium ring contributes to the stability of the cation. frontiersin.org

The structure of ionic liquids can exhibit nanoscale organization, where polar and non-polar domains segregate, particularly in imidazolium-based ILs with longer alkyl chains. acs.org This nanostructure can influence the material's bulk properties.

The Significance of Dicyanamide Anions in Ionic Liquid Design

Research has shown that the elongation of the alkyl chain in 1-alkyl-3-methylimidazolium dicyanamide salts leads to a decrease in fluidity and ionic conductivity, primarily due to increased van der Waals interactions between the alkyl chains. nih.govacs.org Despite this, dicyanamide-based ILs are recognized for their favorable transport properties. frontiersin.org Studies comparing various cyano-based anions have indicated that dicyanamide-based ILs, like those with the [DCA]⁻ anion, show a high propensity to interact favorably with water. nih.gov

Nomenclatural Conventions: [Omim][DCA] and [C8mim][DCA]

The nomenclature for ionic liquids often follows a convention that abbreviates the cation and anion. For 1-Octyl-3-methylimidazolium dicyanamide, two common abbreviations are used: [Omim][DCA] and [C8mim][DCA].

[C8mim] or [OMIm] : This part of the name represents the cation, 1-octyl-3-methylimidazolium. The "C8" or "O" signifies the eight-carbon octyl chain attached to the imidazolium ring, while "mim" stands for methylimidazolium. escholarship.orgnih.gov

[DCA] : This represents the dicyanamide anion, [N(CN)₂]⁻. acs.orgnih.gov

This standardized notation allows for clear and concise communication of the specific ionic liquid being discussed in scientific literature.

Research Findings on this compound

Detailed studies have characterized the physicochemical properties of this compound, providing valuable data for its potential applications.

| Property | Value | Conditions | Source |

|---|---|---|---|

| Physical State | Liquid | Room Temperature | escholarship.org |

| Thermal Decomposition Temperature (Td) | > 300°C | - | escholarship.org |

| Water Solubility | 0.89 wt % | - | escholarship.org |

| Ionic Liquid | Property | Observation | Source |

|---|---|---|---|

| 1-alkyl-3-methylimidazolium dicyanamides | Ionic Conductivity | Elongation of the alkyl chain decreases ionic conductivity. | nih.govacs.org |

| 1-alkyl-3-methylimidazolium dicyanamides | Viscosity | Elongation of the alkyl chain increases viscosity. | nih.govacs.org |

| [C4mim][N(CN)2] | Viscosity | 29 cP at 298 K | frontiersin.org |

Properties

IUPAC Name |

cyanoiminomethylideneazanide;1-methyl-3-octylimidazol-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N2.C2N3/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;3-1-5-2-4/h10-12H,3-9H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPSPLZXQMZGAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=C[N+](=C1)C.C(=[N-])=NC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Purity Assessment for 1 Octyl 3 Methylimidazolium Dicyanamide

Established Synthetic Pathways for Imidazolium (B1220033) Dicyanamides

The most conventional and widely established method for synthesizing 1-octyl-3-methylimidazolium dicyanamide (B8802431) follows a two-step synthetic sequence. This process involves an initial quaternization reaction to form a halide salt of the desired cation, followed by an anion exchange (metathesis) step to introduce the dicyanamide anion.

The first step is the quaternization of 1-methylimidazole (B24206) with an octyl halide, typically 1-chlorooctane (B87089) or 1-bromooctane. This reaction, an SN2 nucleophilic substitution, forms the 1-octyl-3-methylimidazolium halide precursor, [OMIM][X], where X is Cl or Br. The reaction is often carried out under solvent-free conditions or in a suitable solvent, with heating to increase the reaction rate. solvomet.eu

The second step is anion metathesis . The synthesized 1-octyl-3-methylimidazolium halide is reacted with a dicyanamide salt, such as sodium dicyanamide (Na[N(CN)₂]) or silver dicyanamide (Ag[N(CN)₂]). amazonaws.com When using a sodium salt, the reaction is typically performed in a solvent like acetone (B3395972) or methanol (B129727). The resulting sodium halide byproduct is sparingly soluble in these organic solvents and precipitates, allowing for its removal by filtration. The desired ionic liquid remains in the solution, from which the solvent is later removed under vacuum. If a silver salt is used, the reaction is driven by the precipitation of the highly insoluble silver halide (AgCl or AgBr). thermofisher.com

Table 1: Conventional Two-Step Synthesis of 1-Octyl-3-methylimidazolium Dicyanamide

| Step | Reaction | Reagents | Typical Conditions | Byproduct |

|---|---|---|---|---|

| 1. Quaternization | Formation of Cation Halide | 1-methylimidazole, 1-bromooctane | Heated, solvent-free or in solvent (e.g., toluene) | None (direct combination) |

| 2. Anion Metathesis | Anion Exchange | [OMIM][Br], Sodium dicyanamide | Stirred in solvent (e.g., acetone) at room temperature | Sodium bromide (NaBr) |

While this pathway is well-established, a significant drawback is the potential for residual halide impurities in the final product. amazonaws.com Halide ions can negatively impact the physicochemical properties of the ionic liquid and interfere with its performance in applications like catalysis and electrochemistry. mdpi.com Therefore, extensive purification, such as repeated washing with water, is often necessary. amazonaws.com

Advanced Synthesis Techniques for High Purity Production

To address the challenge of halide contamination and improve efficiency, advanced synthetic methodologies have been developed. These techniques aim to either circumvent the use of halide reagents or accelerate the reaction to achieve higher purity and yield.

Halide-Free Synthesis: The most direct approach to eliminating halide impurities is to avoid halogenated precursors altogether. One such "halide-free" route involves the reaction of 1-methylimidazole with non-halide alkylating agents like dimethyl sulfate (B86663) or diethyl sulfate to produce intermediate alkyl sulfate salts. nih.gov For the synthesis of the 1-octyl-3-methylimidazolium cation, an analogous reaction with dioctyl sulfate could be employed. This intermediate can then undergo metathesis. Another green chemistry approach involves a one-pot reaction adapting the Debus-Radziszewski imidazole (B134444) synthesis, which uses starting materials like aldehydes, amines, and acids, completely avoiding halide intermediates. acs.orgrsc.org These methods inherently produce a cleaner product that does not require extensive purification to remove halides. nih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation has emerged as a powerful tool for accelerating the synthesis of ionic liquids. amazonaws.comacs.org Microwave heating can dramatically reduce reaction times for both the quaternization and metathesis steps from many hours to mere minutes. amazonaws.comresearchgate.net The rapid and uniform heating provided by microwaves often leads to higher yields and cleaner products with fewer side reactions, contributing to a higher purity of the final ionic liquid. amazonaws.com This technique is considered a green chemistry approach due to its energy efficiency and speed. acs.org

Table 2: Comparison of Synthesis Techniques

| Technique | Key Advantage | Purity Consideration | Reaction Time |

|---|---|---|---|

| Conventional Metathesis | Well-established, readily available reagents | High risk of halide contamination, requires extensive purification | Hours to days |

| Halide-Free Routes | Inherently produces halide-free product, high purity | Requires alternative, sometimes more expensive, reagents | Varies, often comparable to conventional |

| Microwave-Assisted | Drastically reduced reaction times, often higher yields | Can produce purer products due to shorter heating times | Minutes to hours |

Analytical Techniques for Purity Verification and Halide Impurity Exclusion

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized this compound and, critically, to verify the absence of halide impurities. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Structural Verification:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for confirming the molecular structure of the 1-octyl-3-methylimidazolium cation. The spectra provide detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structural assignment. solvomet.euamazonaws.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational modes of the functional groups within the ionic liquid. The spectrum will show characteristic peaks for the imidazolium ring and the C≡N triple bonds of the dicyanamide anion. solvomet.eu

Purity and Halide Exclusion:

Qualitative Halide Test: A common and simple qualitative test for halide impurities involves the addition of a silver nitrate (B79036) (AgNO₃) solution to an aqueous solution of the ionic liquid. thermofisher.com The formation of a precipitate (AgCl, AgBr) indicates the presence of halide ions. The absence of a precipitate suggests the halide concentration is below the detection limit of this method.

Ion Chromatography (IC): For quantitative and highly sensitive halide detection, ion chromatography is the preferred method. This technique can separate and quantify trace levels of various anions, including chloride and bromide, in the ionic liquid matrix. IC methods have been developed that can achieve limits of quantification below 8 ppm for chloride, providing definitive verification of a halide-free product. amazonaws.com This level of precision is crucial for quality control in the production of high-purity ionic liquids. amazonaws.com

Table 3: Analytical Techniques for Quality Control

| Technique | Purpose | Information Obtained |

|---|---|---|

| ¹H and ¹³C NMR | Structural Confirmation | Verifies the covalent structure of the 1-octyl-3-methylimidazolium cation. |

| FTIR Spectroscopy | Functional Group Identification | Confirms the presence of the imidazolium ring and dicyanamide anion. |

| Silver Nitrate (AgNO₃) Test | Qualitative Halide Detection | Rapid, visual indication of the presence or absence of halide impurities. |

| Ion Chromatography (IC) | Quantitative Halide Analysis | Precise measurement of trace halide concentrations (Cl⁻, Br⁻) to ensure purity. |

Fundamental Theoretical and Computational Investigations of 1 Octyl 3 Methylimidazolium Dicyanamide Systems

Molecular Dynamics Simulations for Interfacial and Bulk Behavior

Molecular dynamics (MD) simulations have proven to be an invaluable tool for exploring the behavior of ionic liquids from the atomic to the mesoscale. These simulations provide insights into the structural organization and dynamic properties that are often difficult to obtain through experimental methods alone.

Ion Distribution and Structure at Electrode Interfaces

The arrangement of ions at the interface between an ionic liquid and an electrode is a critical factor governing the performance of electrochemical devices such as batteries and supercapacitors. MD simulations of similar imidazolium-based ionic liquids with the dicyanamide (B8802431) anion, such as 1-butyl-3-methylimidazolium dicyanamide ([BMIM][dca]), have revealed the formation of distinct alternating layers of cations and anions at the electrode surface. acs.org This layered structure is highly dependent on the applied external potential, with the composition and orientation of the layers restructuring in response to changes in the electrode charge. acs.org

For 1-octyl-3-methylimidazolium dicyanamide, the presence of the longer octyl chain on the imidazolium (B1220033) cation is expected to introduce significant structural modifications at the interface. The amphiphilic nature of the [OMIM]⁺ cation, with its charged imidazolium head and nonpolar octyl tail, can lead to the formation of nanostructural heterogeneities, characterized by the segregation of polar and nonpolar domains. arxiv.org This self-assembly is anticipated to influence the ion distribution at the electrode interface, potentially leading to a more complex interfacial structure compared to its shorter-chain counterparts. The octyl chains may orient themselves in specific ways relative to the electrode surface, further influencing the capacitance and charge storage characteristics of the electrical double layer.

Solvation Dynamics and Molecular Response to External Stimuli

Solvation dynamics in ionic liquids, which describes the rearrangement of the solvent molecules around a solute following a change in the solute's electronic state, is a key process in many chemical reactions. Ultrafast infrared spectroscopy studies on similar systems, such as 1-ethyl-3-methylimidazolium (B1214524) dicyanamide ([EMIM][dca]), have shown that the dynamics of the dicyanamide anion are largely governed by local interactions with the surrounding cations. acs.org The rotational dynamics of the [dca]⁻ anion have been found to be sensitive to temperature, though not always directly correlated with the macroscopic viscosity of the ionic liquid. acs.org

In the case of [OMIM][dca], the molecular response to external stimuli, such as the introduction of a solute or a change in temperature, is expected to be more complex due to the presence of the octyl group. The solvation of a solute will be influenced by the polar and nonpolar nanodomains within the ionic liquid. A solute's preference for one of these domains will affect its solvation energy and the dynamics of the surrounding ions. Computational studies on similar systems have highlighted the failure of simple linear response approximations in accurately predicting solvation dynamics in ionic liquids, underscoring the complexity of the molecular interactions at play. nih.gov

Free Energy Profiles of Guest Molecules in Ionic Liquids

The free energy profile of a guest molecule within an ionic liquid provides a map of the energetically favorable and unfavorable regions for the guest, which is crucial for understanding processes such as diffusion, reaction kinetics, and separation. Quantum chemistry calculations have been used to construct free energy surfaces for anions around cations in similar ionic liquids, revealing the preferred positions of the anion in relation to the cation's conformation. arxiv.org

For a guest molecule in this compound, the free energy landscape would be shaped by the heterogeneous environment created by the polar and nonpolar domains. The guest molecule's size, polarity, and functional groups would determine its partitioning and preferred location within the ionic liquid. The free energy barriers for diffusion would likely be different in the polar and nonpolar regions, leading to anisotropic transport properties. Understanding these free energy profiles is essential for designing ionic liquid-based systems for specific applications, such as extractions or as reaction media.

Quantum Chemical and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and energetic properties of ionic liquids with a high degree of accuracy. These methods are instrumental in understanding the nature of the interactions between the constituent ions.

Analysis of Interionic Interactions and Structural Features

DFT studies on imidazolium-based ionic liquids have been instrumental in characterizing the nature of the interactions between the cation and the anion. These interactions are not purely electrostatic but also involve a significant contribution from dispersion forces. arxiv.org The specific geometry of the ion pair, including the position of the anion relative to the imidazolium ring, is a result of a delicate balance of these forces. For the dicyanamide anion, its linear shape and the distribution of its negative charge over the nitrogen atoms allow for multiple interaction sites with the cation.

Elucidation of Electronic and Magnetic Properties via TD-DFT and GIAO Methods

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules, providing insights into their UV-Vis absorption spectra and other electronic properties. For ionic liquids, TD-DFT can be used to understand how the electronic structure of the ions is perturbed by their immediate environment and how this affects their spectroscopic signatures.

Electron Density Analysis and Noncovalent Interactions (Atoms in Molecules Approach)

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as the Atoms in Molecules (AIM) approach, provides a powerful framework for analyzing the electronic structure of molecular systems. By examining the topology of the electron density (ρ(r)), QTAIM can identify and characterize the nature of chemical bonds and noncovalent interactions. This method is particularly valuable for understanding the intricate network of interactions that govern the structure and properties of ionic liquids like this compound.

The analysis focuses on identifying bond critical points (BCPs), which are locations where the gradient of the electron density is zero. The properties at these BCPs, such as the value of the electron density itself (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For instance, a positive Laplacian (∇²ρ > 0) is characteristic of closed-shell interactions, which include ionic bonds, hydrogen bonds, and van der Waals forces. Conversely, a negative Laplacian (∇²ρ < 0) indicates a shared-shell interaction, typical of covalent bonds.

In imidazolium-based ionic liquids, the primary interactions between the cation and anion are noncovalent, primarily consisting of hydrogen bonds and electrostatic forces. Theoretical studies on analogous 1-alkyl-3-methylimidazolium halide systems have shown that the most significant interactions occur between the anion and the acidic protons of the imidazolium ring, particularly the proton at the C2 position (between the two nitrogen atoms). nih.gov The strength of these C-H···X hydrogen bonds can be quantified by the electron density at the corresponding BCP.

Table 1: Representative Interaction Properties in Imidazolium-Based Ion Pairs (Note: Data is illustrative and based on general findings for similar ionic liquid systems, as specific QTAIM values for this compound are not available in the cited literature.)

| Interacting Atoms | Type of Interaction | Typical Electron Density (ρ) at BCP (a.u.) | Sign of Laplacian (∇²ρ) at BCP |

| C2-H ··· [N of Dicyanamide] | Hydrogen Bond | 0.02 - 0.04 | Positive |

| C4/5-H ··· [N of Dicyanamide] | Hydrogen Bond | 0.01 - 0.03 | Positive |

| Alkyl C-H ··· [N of Dicyanamide] | van der Waals / Weak H-Bond | < 0.01 | Positive |

Investigation of External Field Effects on Optical Properties

The application of an external electric field (EEF) can significantly perturb the electronic structure and molecular geometry of an ionic liquid, leading to measurable changes in its optical properties. For systems like this compound, an EEF can induce dipole alignment, alter charge distribution, and even modulate the strength of interionic interactions, which in turn affects linear and nonlinear optical (NLO) responses. researchgate.net

The influence of an EEF on vibrational spectra, which is related to infrared absorption, has been explored through molecular dynamics simulations. pku.edu.cn For 1-ethyl-3-methylimidazolium hexafluorophosphate (B91526), an increasing EEF was shown to weaken the hydrogen bonds between the cation and anion, resulting in a redshift of the corresponding stretching vibrations. pku.edu.cn Similarly, the refractive index of imidazole-based ionic liquids has been observed to change nonlinearly with an applied voltage, with the magnitude of the change being wavelength-dependent. iphy.ac.cn

Theoretical investigations using Density Functional Theory (DFT) allow for the direct calculation of NLO properties. arxiv.orgarxiv.org These studies show that the electronic response is highly anisotropic. An applied electric field can dramatically enhance the components of polarizability and hyperpolarizability along the field direction. researchgate.net The tunability of these properties by an external field suggests potential applications for imidazolium-based ionic liquids in electro-optic devices. iphy.ac.cn

Table 2: Calculated Nonlinear Optical Properties for an Imidazolium-Based Ion Pair (Note: This table presents representative theoretical data for imidazolium-based systems to illustrate the types of properties investigated. The values are highly dependent on the specific cation, anion, and computational method.)

| Property | Description | Typical Calculated Value (a.u.) |

| α | Average Linear Polarizability | 150 - 250 |

| Δα | Anisotropy of Polarizability | 80 - 150 |

| β_tot | First Hyperpolarizability | 50 - 200 |

| γ | Second Hyperpolarizability | 1.0x10⁴ - 5.0x10⁴ |

Ab Initio Molecular Dynamics for Mechanistic Elucidation

Ab initio molecular dynamics (AIMD) is a powerful computational technique that simulates the dynamic evolution of a molecular system by calculating the forces on the atoms directly from electronic structure theory at each time step. Unlike classical molecular dynamics, AIMD does not rely on predefined force fields, making it exceptionally well-suited for studying systems where chemical bonds can form or break, or where complex electronic effects like polarization and charge transfer are crucial. This makes it an ideal tool for elucidating the detailed mechanisms of interaction and transport in this compound.

AIMD simulations of imidazolium-based ionic liquids have provided deep insights into the local structure and dynamics. arxiv.org For 1-ethyl-3-methylimidazolium dicyanamide, AIMD has been used to investigate the spatial distribution of the anion around the cation, revealing that the dicyanamide anion preferentially occupies positions all around the imidazolium ring, a delocalization that contributes to its glass-forming ability. arxiv.org These simulations capture the dynamic nature of the hydrogen-bonding network, showing the constant formation and breaking of C-H···N interactions over picosecond timescales.

Furthermore, AIMD can be used to explore reactive events and mechanistic pathways. Direct dynamics trajectory simulations on similar systems, such as 1-ethyl-3-methylimidazolium dicyanamide reacting with NO₂, have elucidated complex reaction mechanisms initiated by intra-ion-pair proton transfer from the cation's alkyl chain to the dicyanamide anion. researchgate.net Such simulations reveal the specific atomic motions involved in transition states and the subsequent formation of products, providing a level of mechanistic detail that is inaccessible to many experimental methods. The simulations can also clarify the role of specific functional groups; for instance, the lengthening of the alkyl chain from ethyl to octyl is known to increase viscosity and enhance the formation of nonpolar nanodomains within the liquid, a phenomenon whose dynamic consequences on ion mobility can be directly studied with AIMD. arxiv.orgnist.gov

Table 3: Dynamic Properties of Ions in Imidazolium-Based Ionic Liquids from Molecular Dynamics Simulations (Note: The data presented is representative of values obtained for similar 1-alkyl-3-methylimidazolium systems to illustrate the outputs of MD simulations. Actual values are sensitive to temperature, force field/computational method, and specific ion structure.)

| Property | Ion | Typical Value Range | Significance |

| Self-Diffusion Coefficient (D) | Cation | 0.5 - 5.0 x 10⁻¹¹ m²/s | Measures translational mobility of the ion. |

| Self-Diffusion Coefficient (D) | Anion | 1.0 - 8.0 x 10⁻¹¹ m²/s | Measures translational mobility of the ion. |

| Cationic Transference Number | Cation | 0.3 - 0.6 | Fraction of total ionic conductivity contributed by the cation. nih.gov |

| Ion Pair Lifetime | Cation-Anion | 50 - 500 ps | Indicates the stability and persistence of local ion associations. |

Advanced Spectroscopic Characterization Techniques in 1 Octyl 3 Methylimidazolium Dicyanamide Research

Sum Frequency Generation (SFG) Spectroscopy for Interfacial Studies

Sum Frequency Generation (SFG) vibrational spectroscopy is a powerful surface-specific technique used to probe the molecular structure and orientation of ions at interfaces. tdl.orgnih.gov As a second-order nonlinear optical technique, SFG is inherently sensitive to interfaces where centrosymmetry is broken, providing vibrational spectra of molecules at surfaces. nih.gov

In the context of 1-Octyl-3-methylimidazolium dicyanamide (B8802431), SFG can be employed to study its interface with various substrates, such as solids (e.g., platinum, mica) or liquids. tdl.orgnih.gov By analyzing polarization-dependent SFG spectra, the orientation of the 1-octyl-3-methylimidazolium cation and the dicyanamide anion can be determined as a function of external conditions like electrode potential. nih.gov For instance, studies on similar imidazolium-based ionic liquids have shown that the orientation of the imidazolium (B1220033) ring and its alkyl chains, as well as the anion, changes significantly with the charge at the interface. nih.govfigshare.com It is expected that at a solid interface, the octyl chains of the cation would preferentially orient themselves, and this orientation can be tracked by monitoring the C-H stretching modes in the SFG spectrum. Similarly, the C≡N stretching vibrations of the dicyanamide anion can be used to probe its orientation and interaction at the interface. tdl.org Research on related systems has demonstrated the formation of a Helmholtz-like electric double layer, with the cations and anions arranging themselves to counter the surface charge. figshare.com

Ultrafast Infrared Spectroscopy for Anion Vibrational and Rotational Dynamics

Ultrafast infrared (IR) spectroscopy, particularly polarization-resolved pump-probe spectroscopy, is a key technique for investigating the rapid vibrational and rotational dynamics of the dicyanamide anion within the 1-Octyl-3-methylimidazolium cation environment. acs.orgnih.gov This method allows for the direct observation of how the anion interacts with its local environment on picosecond timescales. nih.gov By exciting the C≡N stretching vibrations of the dicyanamide anion, both the vibrational population relaxation and the rotational motion of the anion can be monitored. acs.org

Studies on the dicyanamide anion in similar 1-ethyl-3-methylimidazolium-based ionic liquids reveal that vibrational population relaxation occurs on two distinct timescales, a fast component around 6–7 ps and a slower one between 15–20 ps. acs.orgnih.gov The transient spectra after excitation are resonant with both the symmetric and antisymmetric C≡N stretching vibrations. acs.orgnih.gov

Temperature-dependent studies are crucial for understanding the activation energies associated with the anion's dynamics. For the dicyanamide anion in imidazolium-based ionic liquids, the vibrational dynamics show a rather weak dependence on temperature, with the exception of the slower vibrational relaxation component. acs.orgnih.gov In contrast, the rotational dynamics of the dicyanamide anion are markedly dependent on temperature. acs.orgnih.gov The decay of the excitation anisotropy, which measures the rotational motion, becomes faster at higher temperatures. acs.org The activation energies for this rotational motion have been found to be in the range of 15–21 kJ/mol. acs.orgnih.gov

Table 1: Anion Dynamics in Imidazolium-Based Ionic Liquids

| Dynamic Process | Characteristic Timescale | Temperature Dependence | Activation Energy (Rotational Dynamics) |

|---|---|---|---|

| Vibrational Relaxation (Fast Component) | ~6-7 ps | Largely insensitive | N/A |

| Vibrational Relaxation (Slow Component) | ~15-20 ps | Slightly sensitive | N/A |

| Rotational Dynamics | Varies with temperature and viscosity | Markedly dependent | ~15-21 kJ/mol |

In-situ Raman Spectroscopy for Structural and Interactional Changes

In-situ Raman spectroscopy is a valuable tool for monitoring the structural and interactional changes in 1-Octyl-3-methylimidazolium dicyanamide under various conditions, such as temperature variations or during chemical processes. arxiv.org Raman spectra provide detailed information about the vibrational modes of both the cation and the anion, which are sensitive to their local environment and intermolecular interactions. researchgate.net

The C≡N stretching modes of the dicyanamide anion, appearing in the 2110–2220 cm⁻¹ spectral range, are particularly useful probes. arxiv.org Shifts in the vibrational frequencies of the symmetric and antisymmetric C≡N stretching modes can indicate changes in the local environment experienced by the anion. arxiv.org Furthermore, the low-frequency region of the Raman spectrum can reveal changes in the conformational states of the 1-octyl-3-methylimidazolium cation, for instance, related to the orientation of the octyl chain. arxiv.org Studies on similar ionic liquids have used Raman spectroscopy to follow phase transitions, such as crystallization and glass transitions, upon cooling and heating, revealing the existence of different crystalline polymorphs. arxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and purity assessment of this compound. rsc.orgrsc.org Both ¹H and ¹³C NMR are routinely used to confirm the identity and integrity of the ionic liquid's cation. rsc.org

The ¹H NMR spectrum provides information on the different proton environments in the 1-octyl-3-methylimidazolium cation, from the protons on the imidazolium ring to those on the methyl and octyl substituents. rsc.org Similarly, the ¹³C NMR spectrum reveals the unique carbon environments within the cation. rsc.org The chemical shifts of the various nuclei are sensitive to their electronic environment, allowing for unambiguous assignment to specific atoms in the molecule. These spectra serve as a fingerprint for the compound, and the absence of impurity peaks confirms the sample's purity. rsc.orgsapub.org

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the 1-Octyl-3-methylimidazolium Cation

| Assignment | ¹H NMR (approx. δ) | ¹³C NMR (approx. δ) |

|---|---|---|

| N-CH-N (Imidazolium Ring) | ~10.3 | ~136 |

| N-CH=CH-N (Imidazolium Ring) | ~7.4-7.6 | ~122-124 |

| N-CH₃ | ~4.1 | ~36 |

| N-CH₂(CH₂)₆CH₃ | ~4.3 | ~50 |

| N-CH₂-CH₂(CH₂)₅CH₃ | ~1.9 | ~31 |

| Alkyl Chain CH₂ | ~1.2-1.4 | ~22-30 |

| Alkyl Chain CH₃ | ~0.8-0.9 | ~14 |

Electronic Absorption Spectroscopy for Electronic Features

Electronic absorption spectroscopy, typically in the ultraviolet-visible (UV-Vis) range, is used to investigate the electronic structure of this compound. researchgate.netrsc.org The absorption spectra of imidazolium-based ionic liquids typically show strong absorption bands in the far- and deep-ultraviolet regions. rsc.org

Research on similar compounds has identified two main absorption peaks at approximately 160 nm and 210 nm. rsc.org The peak around 210 nm is characteristic of the π-π* transition of the imidazolium ring. rsc.org The position of the peak at around 160 nm has been shown to be dependent on the length of the alkyl side chain of the cation, shifting with the number of carbon atoms. rsc.org In contrast, the choice of a fluorine-containing anion has little effect on these absorption bands, indicating that the electronic absorption in this region is primarily determined by the cation. rsc.org The addition of a solvent can cause small shifts in the peak positions, reflecting changes in the electronic states of the ionic liquid. rsc.org

Applications of 1 Octyl 3 Methylimidazolium Dicyanamide in Advanced Chemical and Materials Science

Electrochemical Systems and Energy Storage

The unique physicochemical properties of 1-Octyl-3-methylimidazolium dicyanamide (B8802431), an ionic liquid, have positioned it as a compound of significant interest in the advancement of electrochemical systems and energy storage technologies. Its application spans various devices, where it contributes to enhanced performance, stability, and efficiency.

Development and Performance of Electrolytes for Batteries and Supercapacitors

Ionic liquids (ILs) based on the dicyanamide anion are recognized for their favorable characteristics as electrolytes in energy storage devices. While specific performance data for 1-Octyl-3-methylimidazolium dicyanamide is not extensively detailed in the provided search results, the properties of analogous dicyanamide-based ILs offer significant insights. For instance, 1-allyl-3-methylimidazolium (B1248449) dicyanamide has been successfully employed as an electrolyte in high-energy-density supercapacitors. researchgate.net This is attributed to its exceptionally low dynamic viscosity and high ionic conductivity, which are crucial for efficient charge transport within the device. researchgate.net Imidazolium-based ILs, in general, are a major focus of research for electrolytes in Li-ion batteries and supercapacitors due to their tunable physicochemical properties, low viscosity, and high ionic conductivity. mdpi.com

The structure of the cation and anion in an ionic liquid plays a critical role in its performance. The association of a planar anion like dicyanamide with a planar cation such as 1-allyl-3-methylimidazolium results in a planar molecular structure, which facilitates easier sliding between molecules and contributes to low viscosity. researchgate.net This characteristic is highly desirable for electrolytes used in devices like supercapacitors, as it allows for better access to the mesoporous structure of electrodes and efficient transport of redox species. researchgate.net

Table 1: Physicochemical Properties of a Related Dicyanamide-Based Ionic Liquid

| Ionic Liquid | Dynamic Viscosity (mPa.s at 298 K) | Ionic Conductivity (mS·cm⁻¹ at 298 K) |

|---|---|---|

| 1-allyl-3-methylimidazolium dicyanamide | 11.16 | 15.59 |

Data sourced from a study on high-energy-density supercapacitors. researchgate.net

Role in Enhancing Performance and Stability of Electrochemical Devices

For lithium-ion batteries, imidazolium-based ionic liquids are known to form a stable solid electrolyte interphase (SEI) on the graphite (B72142) anode, which is crucial for the battery's cycling stability. mdpi.com This protective layer helps to suppress the decomposition of the solvent and improves the cycling behavior of the battery. mdpi.com Furthermore, the wide electrochemical stability window of imidazolium-based electrolytes, with some exhibiting stability up to 3.5 V, allows for the fabrication of high-energy electrochemical capacitors. researchgate.net

Investigation of Ion Transport and Interfacial Structures in Energy Devices

The efficiency of energy storage devices is intrinsically linked to the dynamics of ion transport within the electrolyte and the structure of the electrolyte-electrode interface. Molecular dynamics simulations of 1-alkyl-3-methylimidazolium iodides have provided insights into the behavior of these ionic liquids at interfaces. nih.gov These studies reveal the formation of a dense domain in the subsurface region, which becomes more pronounced with increasing alkyl chain length. nih.gov The orientation of the imidazolium (B1220033) cation at the surface is also a key factor, with the cation adopting a "spoon-like" configuration. nih.gov

In the bulk liquid, the hierarchical structure and dynamics of ionic liquids like 1-octyl-3-methylimidazolium chloride have been investigated, revealing faster relaxations associated with the alkyl group and a slower, non-exponential relaxation related to the ions, which is linked to the glass transition. nist.gov The charge transport in blends of ionic liquids and their corresponding polymers is influenced by factors such as the size of the anion and the structure of the polymer. nih.gov Understanding these fundamental aspects of ion transport and interfacial phenomena is critical for designing improved electrolyte systems.

Application in Electrodeposition of Metals and Metal Salts Solubilization

Dicyanamide-based ionic liquids have demonstrated significant potential in the field of electrodeposition due to their unique properties. A notable advantage is the high solubility of metal chlorides in these ionic liquids, a feature not commonly observed in ILs with anions like tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), and bis(trifluoromethylsulfonyl)imide (TFSI⁻). ncku.edu.tw This enhanced solubility is attributed to the strong complexing ability of the dicyanamide anion towards transition metal ions. ncku.edu.tw

This property facilitates the successful electrodeposition of a variety of metals, including aluminum, manganese, nickel, zinc, tin, and copper, from dicyanamide-based ionic liquid electrolytes. ncku.edu.tw The lower viscosity of these room-temperature ionic liquids compared to other common ILs is also beneficial for the electrodeposition process. ncku.edu.tw Furthermore, the use of dicyanamide-based ILs can alter the standard reduction sequence for certain metal ions. ncku.edu.tw The morphology of the electrodeposited metal can be controlled by adjusting the deposition potential, allowing for the creation of compact coatings and nanostructured materials. scilit.comresearchgate.net

Integration into Dye-Sensitized Solar Cells (DSSCs) as Electrolyte Components

Ionic liquids are considered promising alternatives to volatile organic solvents in the electrolytes of dye-sensitized solar cells (DSSCs), offering improved long-term stability. researchgate.netresearchgate.netmrs-j.orgmdpi.com While specific studies on this compound in DSSCs are not detailed, research on similar compounds like 1-ethyl-3-methylimidazolium (B1214524) dicyanamide (EMImDCA) highlights the potential of this class of ionic liquids. EMImDCA has been shown to enhance the open-circuit voltages in DSSCs. researchgate.net

The performance of DSSCs is influenced by the properties of the ionic liquid electrolyte, such as its viscosity and ionic conductivity, which affect the photocurrent. researchgate.net Blending a low-viscosity ionic liquid like 1-ethyl-3-methylimidazolium dicyanamide with other ionic liquid components has been a strategy to achieve high conversion efficiencies in DSSCs. nih.gov The goal is to develop robust electrolytes that are thermally stable and can be used in large-scale, outdoor applications of DSSCs. nih.gov

Prospects in Lithium Battery Technologies and Gel Polymer Electrolytes (GPEs)

The development of safer and more reliable electrolytes is a key challenge in advancing lithium battery technology. mdpi.comnih.gov Ionic liquids, including imidazolium-based compounds, are being explored as potential replacements for conventional carbonate-based electrolytes due to their high chemical and thermal stability, and negligible vapor pressure. mdpi.com Gel polymer electrolytes (GPEs), which incorporate an ionic liquid into a polymer matrix, are a particularly promising approach. nih.govchemistryviews.org

GPEs aim to combine the high ionic conductivity of liquid electrolytes with the mechanical and safety advantages of solid electrolytes. nih.govnih.gov They can be adapted to various battery geometries, offer enhanced safety, greater thermal stability, and can help in reducing the growth of dendrites on the anode. mdpi.com Imidazolium-based ionic liquids have been successfully used to form GPEs with polymers like poly(vinylidene fluoride-hexafluoropropylene) (PVDF-HFP). nih.gov These ILGPEs can exhibit high thermal stability and a wide electrochemical stability window, which are beneficial for their application in electrochemical devices. nih.gov

Separation Science and Engineering

Gas Capture and Separation Technologies:

Supported Ionic Liquid Membranes (SILMs) for Gas Stream Purification:Performance data, such as gas permeability and selectivity for SILMs containing this compound, is not present in the available literature. Studies on dicyanamide-based SILMs have concentrated on cations with shorter alkyl chains.

Due to these significant gaps in the available scientific literature, it is not possible to fulfill the request for a detailed and data-rich article on the specified applications of this compound.

Liquid-Liquid Extraction for Binary Mixtures and Azeotropes

The ionic liquid this compound, often abbreviated as [C8mim][N(CN)2], has been investigated as a solvent in liquid-liquid extraction processes for separating challenging mixtures. Its unique properties, including a tunable structure, low vapor pressure, and strong intermolecular interactions, make it a candidate for breaking azeotropes and separating components with close boiling points. The separation mechanism often relies on the differential solubility of the components of a mixture in the ionic liquid phase.

Alcohol/Water Separation (e.g., Ethanol (B145695)/Water)

The separation of alcohols, particularly ethanol, from water is a critical industrial process, often complicated by the formation of an azeotrope. While specific studies focusing exclusively on this compound for ethanol-water separation are not extensively detailed in the reviewed literature, the principles of using imidazolium-based ionic liquids are well-established. For instance, shorter-chain analogues like 1-ethyl-3-methylimidazolium dicyanamide have been shown to be suitable solvents for the extractive distillation of ethanol/water mixtures. tue.nl The separation process using ionic liquids can be more energy-efficient compared to conventional distillation. rsc.org For related compounds such as 1-octyl-3-methylimidazolium chloride, the ionic liquid was found to be an excellent extractant for ethanol from its mixtures with ethers like tert-amyl ethyl ether (TAEE), demonstrating the potential of the octyl-methylimidazolium cation in alcohol separation. researchgate.net The efficiency of such separations is influenced by the formation of hydrogen bonds between the alcohol and the anion of the ionic liquid, which alters the relative volatility of the mixture's components.

Hydrocarbon Separation (e.g., Alkane/Alkene, Aromatic/Aliphatic)

The separation of aromatic from aliphatic hydrocarbons is a significant challenge in the petrochemical industry due to their close boiling points and the formation of azeotropic mixtures. researchgate.net Imidazolium-based ionic liquids are recognized for their high partition coefficients and selectivity for aromatic compounds. researchgate.net Research on 1-alkyl-3-methylimidazolium ionic liquids has shown that the selectivity for extracting a specific aromatic compound is influenced by factors such as the anion's volume and the length of the alkyl side chain on the imidazolium cation. mdpi.comdntb.gov.ua

Specifically for the 1-octyl-3-methylimidazolium cation, studies have shown that increasing the length of the alkyl side chain can increase the concentration of aromatics in the ionic liquid phase. mdpi.com However, this can sometimes be accompanied by a reduction in selectivity, as the miscibility with the non-aromatic component (e.g., an alkane) may also increase. mdpi.com For example, in the separation of benzene (B151609) from n-octane, the extraction capacity of 1-alkyl-3-methylimidazolium ILs increases with the length of the N-alkyl side chain from ethyl to decyl. mdpi.com A closely related ionic liquid, 1-methyl-3-octylimidazolium thiocyanate (B1210189), has been successfully used to separate aromatics like ethyl benzene and p-xylene (B151628) from alkanes such as hexane, heptane, and octane, with selectivity values indicating its suitability as an extraction solvent. researchgate.net

| Ionic Liquid | Mixture for Separation | Key Finding | Reference |

|---|---|---|---|

| 1-Alkyl-3-methylimidazolium ILs | Aromatic/Aliphatic Hydrocarbons | Increasing the alkyl chain length (e.g., to octyl) increases aromatic concentration in the IL phase but may decrease selectivity. | mdpi.com |

| 1-methyl-3-octylimidazolium thiocyanate ([Omim][SCN]) | Ethyl benzene or p-xylene / Hexane, Heptane, or Octane | The IL is a suitable solvent for extracting aromatics from alkanes, confirmed by high selectivity values. | researchgate.net |

| 1-ethyl-3-methylimidazolium bis{(trifluoromethyl)sulfonyl}amide | Benzene/Hexane | Can be used as an alternative solvent in liquid extraction processes for removing aromatic compounds from alkanes. | rsc.org |

Aqueous Two-Phase Systems (ATPS) for Biomolecule Separation

Aqueous two-phase systems (ATPS) are liquid-liquid extraction systems that can be formed by mixing a hydrophilic ionic liquid with a salt solution, creating two immiscible aqueous phases. mdpi.com These systems are particularly useful for the separation and purification of delicate biomolecules like proteins. nih.gov The partitioning of biomolecules in these systems is driven by a combination of forces including hydrophobic interactions, electrostatic potential differences, and hydrogen bonding. nih.govresearchgate.net

The 1-octyl-3-methylimidazolium cation is particularly relevant in this context due to its long alkyl chain, which imparts hydrophobic characteristics. researchgate.net The dicyanamide anion is considered chaotropic, which also influences the formation of the two-phase system. researchgate.net While research on the specific [C8mim][N(CN)2] system is emerging, studies on the closely related 1-octyl-3-methylimidazolium bromide ([omim][Br]) have demonstrated its effectiveness in forming an ATPS for protein extraction. rsc.org In such systems, the upper phase is typically rich in the ionic liquid, while the lower phase is rich in the salt. researchgate.net The relatively hydrophobic nature of the IL-rich phase attracts hydrophobic regions of proteins, facilitating their separation. nih.gov Extraction efficiencies for proteins like Bovine Serum Albumin (BSA) in imidazolium-based ATPS have been reported to be as high as 82.7-100%. researchgate.net

Adsorption Processes for Pollutant Removal (e.g., Dioxins, Dyes)

Imidazolium-based ionic liquids, including this compound, have been explored for their potential in adsorbing harmful pollutants from both gaseous and aqueous streams. A study demonstrated that high-temperature stable ionic liquids combining the 1-n-octyl-3-methyl-imidazolium cation with the dicyanamide anion could be used to quantitatively capture dioxin compounds from gaseous streams at temperatures between 100–200 °C. dioxin20xx.org

The mechanism of adsorption for dioxins has been investigated at a molecular level using related compounds. For 1-butyl-3-methylimidazolium dicyanamide, it was found that dioxin molecules are effectively adsorbed on the surface of the ionic liquid, forming a dense layer. nih.gov Quantum chemical calculations revealed that the interaction is dominated by the dicyanamide anion, which has an interaction energy with the dioxin molecule that is double that of the cation. nih.gov

In the context of dye removal from aqueous solutions, the components of [C8mim][N(CN)2] are known to be effective. Polymeric materials based on imidazolium ionic liquids have shown high adsorption capacities for ionic dyes. mdpi.com The removal mechanism involves electrostatic interactions: the positively charged nitrogen on the imidazolium ring can interact with anionic dyes, while the dicyanamide anion can interact with cationic dyes. mdpi.com This dual interaction capability makes it a versatile candidate for treating wastewater containing various types of dye pollutants.

Catalysis and Reaction Media

1,3-dialkyl imidazolium salts are recognized as one of the most versatile classes of ionic liquids for catalytic applications. rsc.orgbohrium.com They can function in multiple roles: as inert solvents providing a unique reaction environment, as supports for catalysts, or as catalysts themselves. rsc.org The physical and chemical properties, such as hydrophobicity, basicity, and stability, can be finely tuned by selecting the appropriate alkyl side chain (like octyl) and anion (like dicyanamide). rsc.org

Role as Catalyst or Component in Catalytic Systems

The imidazolium ring itself can exhibit catalytic activity. Research has demonstrated that imidazolium-based ionic liquids can act as dual solvent-catalysts for reactions like the esterification of α-tocopherol (Vitamin E) with succinic anhydride. rsc.org This catalytic behavior is inspired by the imidazole (B134444) ring present in the amino acid histidine, which plays a key role in enzyme catalysis. rsc.org The ionic liquid forms a barrier around the catalyst, modifying its electronic and geometric properties, which in turn can control the access of substrates and the release of products. rsc.org The combination of the long octyl chain and the dicyanamide anion in [C8mim][N(CN)2] can be used to modulate the miscibility of substrates and products, potentially simplifying product separation and catalyst recycling. rsc.org This adaptability allows for the design of greener and more efficient catalytic processes for a wide range of chemical transformations. rsc.orgbohrium.com

Facilitation and Enhancement of Catalytic Reaction Efficiency

Imidazolium-based ionic liquids are recognized for their versatility in catalytic processes, where they can function as solvents, catalyst supports, or modifiers of catalytic activity. rsc.orgresearchgate.netbohrium.com The physicochemical properties of these ionic liquids, such as thermal stability, basicity, and hydrophilicity, can be fine-tuned by selecting appropriate alkyl side chains on the imidazolium cation and the accompanying anion. rsc.orgbohrium.com

While specific studies detailing the use of this compound in enhancing general catalytic reaction efficiencies are not widely documented, research on related dicyanamide-based ionic liquids highlights their potential. For instance, dicyanamide ionic liquids have been shown to act as effective and active base catalysts for certain chemical transformations, such as the O-acetylation of alcohols and carbohydrates, which proceed rapidly and in high yield under mild conditions. bohrium.com Furthermore, novel catalysts have been developed by functionalizing reduced graphene oxide with dicyanamide anion-based ionic liquids to support platinum nanoparticles. These composite materials have demonstrated significantly boosted performance in methanol (B129727) electrooxidation, suggesting a role for dicyanamide ionic liquids in improving catalyst activity and stability in fuel cell applications. nih.gov The basicity of the dicyanamide anion may contribute to its catalytic capabilities in certain reactions. bohrium.com

Ionic Liquid as Reaction Medium in Polymerization Processes

The use of this compound specifically as a reaction medium in polymerization processes is not extensively covered in current literature. However, the broader class of alkylimidazolium dicyanamide ionic liquids has been identified for its potential roles in polymer materials. mdpi.com In the context of polymer composites, these ionic liquids can serve various functions, including as solvents, dispersants, plasticizers, surfactants, and catalysts. mdpi.com Their utility stems from the ability to modify the properties of the polymer matrix and the interface with fillers. The choice of both the cation and the anion of the ionic liquid significantly influences the characteristics and performance of the resulting polymer composites. mdpi.com Although detailed studies on polymerization kinetics or mechanisms in this compound are scarce, its inclusion in reviews of ionic liquids in polymer materials suggests its relevance to the field.

Catalytic Function in Biomacromolecule Dissolution and Degradation

Ionic liquids are powerful solvents capable of dissolving complex biomacromolecules that are insoluble in conventional solvents, primarily due to their ability to disrupt extensive hydrogen-bonding networks. psu.eduresearchgate.net The dicyanamide anion is noted for its strong hydrogen-bond accepting capability, which is a key factor in the dissolution of biopolymers. psu.eduresearchgate.net While the catalytic role of this compound in the degradation of biomacromolecules is not specifically detailed, its function as a solvent facilitates the breakdown process by making the polymer chains more accessible to other reagents or catalysts.

Research has shown that ionic liquids with the dicyanamide anion can effectively dissolve various biomacromolecules. psu.edumdpi.com For example, 1-butyl-3-methylimidazolium dicyanamide has been noted for its ability to dissolve significant amounts of carbohydrates, including starch and cellulose (B213188). psu.edumdpi.comnih.gov This solvent capability is a prerequisite for any subsequent catalytic degradation or modification of these biopolymers.

Biomass Processing and Biorefinery Applications

The processing of lignocellulosic biomass is a critical step in the development of sustainable biorefineries. Ionic liquids have emerged as important solvents in this field due to their ability to dissolve and fractionate biomass components. lneg.ptncsu.edursc.org

Dissolution of Complex Biopolymers (e.g., Cellulose, Chitin (B13524), Chitosan, Wool)

The dissolution of complex biopolymers is a significant challenge due to their crystalline nature and extensive intermolecular hydrogen bonding. psu.eduscirp.org Ionic liquids containing the dicyanamide anion have shown promise in this area.

Wool Keratin (B1170402) : A notable application for a dicyanamide-based ionic liquid is the dissolution of wool keratin. rsc.orgresearchgate.net A study investigating various solvents found that 1-allyl-3-methylimidazolium dicyanamide ([AMIM][dca]) could dissolve up to 475 mg of wool per gram of the ionic liquid at 130 °C. rsc.orgresearchgate.net The addition of a reducing agent could further enhance this solubility. rsc.orgresearchgate.net This high dissolution capacity makes these ionic liquids promising for processing waste wool fibers into new materials. psu.edursc.org The regenerated keratin from these solutions showed structural changes, with a higher proportion of β-sheets and random coils compared to the original α-helix structure of wool. psu.edursc.orgresearchgate.net

Cellulose, Chitin, and Chitosan : Dicyanamide-based ionic liquids are recognized for their ability to disrupt hydrogen bonds, a key requirement for dissolving polysaccharides. psu.edu Early reports indicated that these ionic liquids are effective aprotic solvents capable of dissolving carbohydrates like glucose, starch, and cellulose in large amounts. psu.edu While specific data for this compound is sparse, the general efficacy of the dicyanamide anion suggests its potential for dissolving cellulose. psu.edunih.gov Similarly, ionic liquids have been successfully used to dissolve chitin and chitosan, overcoming their notorious insolubility and enabling the development of new materials and chemical modifications. scirp.orgresearchgate.netrsc.orgresearchgate.net Although most research in this area has focused on ionic liquids with acetate (B1210297) or chloride anions, the fundamental solvent properties of dicyanamide-based ionic liquids make them relevant candidates for these applications.

The table below summarizes the dissolution capabilities of a related dicyanamide ionic liquid for wool keratin.

| Biopolymer | Ionic Liquid | Temperature (°C) | Maximum Solubility (mg/g IL) | Reference |

| Wool Keratin | 1-allyl-3-methylimidazolium dicyanamide | 130 | 475 | rsc.orgresearchgate.net |

Production of Cellulose-Derived Polymers

The synthesis of cellulose derivatives often requires the initial dissolution of the cellulose backbone to allow for homogeneous chemical reactions. cjps.orgmdpi.com Ionic liquids provide an effective medium for these modifications. nih.govcjps.org While specific examples using this compound for the production of cellulose-derived polymers are not prominent in the literature, the proven ability of dicyanamide and other imidazolium-based ionic liquids to dissolve cellulose is the critical first step for such syntheses. psu.edunih.gov Homogeneous reaction conditions in ionic liquids can lead to more uniform substitution patterns and allow for the synthesis of novel cellulose derivatives that are difficult to obtain through traditional heterogeneous methods. mdpi.com

Activation and Fractionation of Lignocellulosic Biomass

The pretreatment of lignocellulosic biomass with ionic liquids serves to "activate" it by disrupting its complex and rigid structure, composed of cellulose, hemicellulose, and lignin. lneg.ptmdpi.com This activation, which includes reducing cellulose crystallinity and removing lignin, makes the carbohydrate components more accessible for subsequent enzymatic hydrolysis into fermentable sugars. lneg.ptmdpi.com

Ionic liquids with anions that are strong hydrogen-bond acceptors, including dicyanamide, are generally effective at dissolving biomass. researchgate.net However, a critical consideration is the compatibility of the ionic liquid with the enzymes used in downstream processing. It has been noted that some of the most effective dissolving anions, such as acetate, chloride, and dicyanamide, can denature enzymes, which complicates single-pot processing. researchgate.net Therefore, while this compound may have the potential to dissolve and activate lignocellulosic biomass, its application in integrated biorefinery processes would require efficient methods for its removal or the use of ionic liquid-tolerant enzymes. Research on the fractionation of biomass often focuses on selectively precipitating the dissolved components (lignin, cellulose, hemicellulose) by adding an anti-solvent. mdpi.com There is a lack of specific studies detailing fractionation schemes using this compound.

Development of Novel Biopolymer Architectures in Ionic Liquids

The dissolution and processing of biopolymers are critical for creating advanced, sustainable materials. Ionic liquids have emerged as powerful solvents for biopolymers that are often intractable in conventional solvents. Imidazolium-based ILs, in particular, have demonstrated significant efficacy in dissolving cellulose, chitin, and other biopolymers, paving the way for the development of novel biopolymer architectures. researchgate.nettaylorfrancis.comresearchgate.netnih.govnih.gov

The dissolution capability of ionic liquids is largely attributed to the ability of their anions to form hydrogen bonds with the hydroxyl groups of the biopolymers, thereby disrupting the extensive intermolecular and intramolecular hydrogen-bonding networks that confer rigidity and insolubility to these natural polymers. The dicyanamide anion is known for its strong hydrogen bond accepting ability, making ILs like this compound effective in this regard. tdl.org

Once dissolved, the biopolymer solutions can be processed into various forms, such as films, fibers, and hydrogels, with tailored structures and properties. The 1-octyl-3-methylimidazolium cation, with its long alkyl chain, can influence the dissolution process and the properties of the resulting biopolymer materials. The octyl group can create nanostructured domains within the ionic liquid, which may affect the solvation of the biopolymer chains and the morphology of the regenerated material.

For instance, studies on similar imidazolium-based ionic liquids have shown that the choice of both the cation and the anion plays a crucial role in the dissolution efficiency and the characteristics of the final product. researchgate.net While direct studies on this compound for this specific application are not extensively documented, the known behavior of dicyanamide-based ILs in biopolymer dissolution suggests its high potential for creating novel biomaterials with controlled architectures. researchgate.netmdpi.com

Tribological Systems and Lubrication

The excellent thermal stability, low vapor pressure, and inherent ionic nature of this compound make it a promising candidate for applications in tribology, both as a neat lubricant and as an additive to conventional lubricating oils and greases.

When used as an additive in base oils, this compound can significantly enhance the lubricating properties for metal-on-metal contacts, particularly under boundary lubrication conditions. The ionic nature of this compound leads to the formation of an adsorbed layer on the metal surfaces, which can prevent direct asperity contact and reduce friction and wear. nih.govnih.gov The dicyanamide anion is expected to play a crucial role in the tribochemical reactions that occur at the sliding interface.

Studies on other 1-octyl-3-methylimidazolium salts, such as the lactate, hexafluorophosphate, and tetrafluoroborate derivatives, have demonstrated their effectiveness in improving the tribological performance of base oils like SAE 10W-40 and poly(ethylene glycol) (PEG) for steel-steel contacts. researchgate.netbohrium.com These studies have shown that even small concentrations of the ionic liquid can lead to a significant reduction in friction and wear. It is anticipated that the dicyanamide analogue would exhibit similar or even enhanced performance due to the specific chemical properties of the dicyanamide anion.

The friction and wear behavior of lubricants containing this compound is a key aspect of their performance. The long octyl chain on the imidazolium cation contributes to the formation of a robust lubricating film. This alkyl chain can align on the metal surface, creating a low-shear interface that facilitates smooth sliding.

Comparative studies on imidazolium-based ionic liquids with varying alkyl chain lengths have shown that longer chains generally lead to improved lubricity. nih.gov However, there can be a trade-off with other properties such as thermal stability. The dicyanamide anion, being halogen-free, offers an advantage over some traditional ionic liquid anions like hexafluorophosphate and tetrafluoroborate, as it is less prone to hydrolysis and the formation of corrosive species. researchgate.net

Experimental investigations using tribometers, such as pin-on-disk or ball-on-disk testers, are essential to quantify the coefficient of friction and the wear rate under different loads, speeds, and temperatures. Such tests on analogous dicyanamide-based ionic liquids have indicated their potential for effective friction and wear reduction. researchgate.net

Under the high pressures and temperatures generated at the asperity contacts during sliding, lubricants can undergo chemical reactions with the metal surfaces to form a protective tribochemical reaction film, often referred to as a tribofilm. This film is crucial for preventing severe wear and seizure.

For ionic liquids containing dicyanamide, the anion is expected to be a key participant in the formation of this tribofilm. researchgate.net The nitrogen-rich dicyanamide anion can decompose and react with the metal surface, potentially forming metal nitrides or complex organometallic compounds that contribute to the protective layer. nih.govresearchgate.netfrontiersin.org

Surface analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) are vital for characterizing the composition and morphology of these tribofilms. nih.gov Studies on other imidazolium-based ILs have confirmed the formation of such films, which are responsible for their excellent anti-wear properties. researchgate.netbohrium.com The analysis of the tribofilm formed by this compound would provide valuable insights into its lubrication mechanism.

The length of the alkyl chain on the cation of an ionic liquid has a significant impact on its lubricating properties. bohrium.comresearchgate.netnih.govnih.gov For imidazolium-based ionic liquids, an increase in the alkyl chain length, such as the octyl group in this compound, generally leads to better lubrication performance. nih.gov

Longer alkyl chains can enhance the viscosity of the ionic liquid, which can contribute to a thicker lubricating film under hydrodynamic and elastohydrodynamic lubrication regimes. In the boundary lubrication regime, the long alkyl chains can form a more densely packed and ordered layer on the metal surface, which provides a lower shear strength interface and better protection against wear.

However, excessively long alkyl chains can sometimes lead to a decrease in thermal stability and an increase in steric hindrance, which might affect the interaction of the anion with the metal surface. Therefore, the octyl chain in this compound represents a balance between good lubricating properties and other essential physicochemical characteristics.

| Cation Alkyl Chain Length | General Effect on Lubrication |

| Short (e.g., Ethyl, Butyl) | Lower viscosity, potentially less effective boundary film formation. |

| Medium (e.g., Hexyl, Octyl) | Good balance of viscosity and boundary film formation, often leading to optimal lubricating performance. |

| Long (e.g., Dodecyl, Hexadecyl) | Higher viscosity, potentially better film thickness but may have lower thermal stability and issues with solubility in base oils. |

There is a growing demand for electrically conductive lubricating greases for applications in electrical equipment, such as in electric motor bearings, to prevent electrical discharge damage. Ionic liquids, being composed of ions, are inherently electrically conductive. nih.govfrontiersin.orgacs.org This property makes them excellent candidates for use as base oils in the formulation of conductive greases. diva-portal.orgcas.cndiva-portal.org

Research has been conducted on the synthesis of conductive greases using 1-octyl-3-methylimidazolium salts with hexafluorophosphate and tetrafluoroborate anions. cas.cn These greases have shown higher conductivity compared to traditional conductive greases that rely on the addition of conductive fillers like carbon black or metal powders. researchgate.net Furthermore, these ionic liquid-based greases also exhibited excellent friction-reducing and anti-wear properties.

Given that dicyanamide-based ionic liquids are known for their good electrical conductivity, this compound is a highly promising base oil for the development of advanced conductive lubricating greases. nih.govfrontiersin.org The formulation of such a grease would typically involve thickening the ionic liquid with a suitable agent, such as polytetrafluoroethylene (PTFE), to achieve the desired consistency.

| Property | This compound Based Grease (Anticipated) | Traditional Conductive Grease |

| Conductivity Mechanism | Intrinsic ionic conductivity | Percolation of conductive fillers |

| Lubricity | Excellent, inherent property of the ionic liquid | Dependent on the base grease |

| Dispersion Stability | Homogeneous, no settling of conductive particles | Potential for filler settling over time |

Integration into Advanced Materials

The distinct physicochemical properties of this compound, such as its ionic conductivity, thermal stability, and tunable solvency, make it a valuable component in the design and fabrication of sophisticated materials.

Fabrication of Polymer Electrolytes for Enhanced Ion Conductivity

The incorporation of this compound into polymer matrices is a promising strategy for developing high-performance solid-state electrolytes for applications such as lithium-ion batteries. These polymer electrolytes offer improved safety and flexibility over traditional liquid electrolytes. The addition of the ionic liquid to a polymer host, such as poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP), can significantly enhance ionic conductivity.

The ionic liquid acts as a plasticizer, increasing the amorphous phase of the polymer and thereby facilitating the movement of ions. Research on similar imidazolium-based ionic liquids has shown that their incorporation can lead to a substantial increase in ionic conductivity. For instance, polymer gel electrolytes containing 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide have demonstrated an increase in ionic conductivity with higher concentrations of the ionic liquid, reaching values on the order of 10⁻³ S cm⁻¹ at room temperature. rsc.org While specific data for this compound is still emerging, studies on analogous systems provide strong evidence for its potential to create highly conductive and stable polymer electrolytes. The long octyl chain on the imidazolium cation can further influence the morphology and transport properties of the electrolyte.

Table 1: Ionic Conductivity of Imidazolium-Based Polymer Electrolytes

| Polymer Matrix | Ionic Liquid | IL Concentration (wt%) | Ionic Conductivity (S cm⁻¹) at 30°C |

|---|---|---|---|

| PVDF-HFP | 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | 70 | 2 x 10⁻³ |

| PVDF-HFP | 1-butyl-3-methylimidazolium tetrafluoroborate | 60 | 2.84 x 10⁻³ |

| P(MMA-co-VBIm-TFSI) in PVDF-HFP | - | - | 1.11 x 10⁻⁴ |

This table presents data for similar imidazolium-based ionic liquids to illustrate the potential impact on ionic conductivity. Data for this compound is not yet widely available.

Ionic Liquid-Mediated Synthesis and Functionalization of Carbon Dots

Ionic liquids are increasingly being explored as green and efficient media for the synthesis of nanomaterials, including carbon dots (CDs). Carbon dots are fluorescent carbon nanoparticles with a wide range of applications in bioimaging, sensing, and optoelectronics. The synthesis of CDs often involves hydrothermal or solvothermal methods, and the choice of solvent can significantly impact the properties of the resulting nanoparticles. rsc.orgnih.govnih.gov

This compound can serve as a reaction medium and a functionalizing agent in the synthesis of carbon dots. Its unique solvent properties can influence the carbonization process of precursors, leading to the formation of CDs with controlled size and surface chemistry. Furthermore, the imidazolium and dicyanamide moieties can functionalize the surface of the carbon dots during their formation, imparting specific properties such as enhanced dispersibility and fluorescence. rsc.org Research has shown that ionic liquids can play a dual role in the synthesis of functionalized carbon dots, acting as both the reaction medium and the source for surface functionalization. mdpi.com While direct studies employing this compound are limited, the principles established with other ionic liquids suggest its potential in creating tailored carbon dot nanostructures. The functionalization of CDs is a key strategy to tune their intrinsic properties and broaden their applications. rsc.org

Table 2: Methods for Carbon Dot Synthesis

| Synthesis Method | Precursors | Key Advantages |

|---|---|---|

| Hydrothermal/Solvothermal | Various organic molecules | Green, low-cost, simple operation |

| Microwave-assisted | Various organic molecules | Rapid, uniform heating |

| Pyrolysis | Biomass, organic polymers | Scalable, can use waste materials |

This table provides an overview of common synthesis methods for carbon dots where ionic liquids like this compound could be employed as a solvent or functionalizing agent.

Formation and Properties of Ionogel Materials

Ionogels are a class of quasi-solid materials that consist of an ionic liquid confined within a solid network, typically a polymer or silica (B1680970) matrix. rsc.org These materials combine the desirable properties of both the ionic liquid (e.g., high ionic conductivity, thermal stability) and the solid matrix (e.g., mechanical integrity). The formation of ionogels often involves the in-situ polymerization of monomers or the self-assembly of polymers in the presence of an ionic liquid. aston.ac.uk

Table 3: Components and Properties of Imidazolium-Based Ionogels

| Solid Matrix | Ionic Liquid | Key Properties |

|---|---|---|

| Poly(2-hydroxyethyl methacrylate)-co-poly(benzyl methacrylate) | 1-ethyl-3-methylimidazolium dicyanamide | Good electrochemical and thermal stability |

| Aerosil A380 | 1-methyl-3-octyl-imidazolium tetrafluoroborate | Tunable structural correlations of confined IL |

This table highlights examples of ionogels formed with similar imidazolium-based ionic liquids, indicating the potential for creating functional materials with this compound.

Future Research Directions and Emerging Areas

Exploration of Synergistic Effects in Mixed Ionic Liquid Systems

The investigation into mixed ionic liquid (IL) systems containing 1-Octyl-3-methylimidazolium dicyanamide (B8802431) is a burgeoning area of research. Synergistic effects, where the properties of the mixture are superior to those of the individual components, are key to unlocking new applications. The inherent properties of an ionic liquid are a result of the synergistic contribution of its cation and anion; for instance, in 1-butyl-3-methylimidazolium dicyanamide, both ions contribute to its hydrotropic mechanism for solubilizing certain drugs. mdpi.com

When mixed with other solvents or ILs, 1-Octyl-3-methylimidazolium dicyanamide can exhibit enhanced performance. For example, studies on similar imidazolium-based ILs show that their mixtures can be optimized for specific tasks like carbon dioxide capture. The affinity of CO2 for imidazolium-based dicyanamide ILs demonstrates the influence of the anion on gas solubility. nih.gov Research in this area aims to create mixtures with tailored viscosity, conductivity, and solubility for applications ranging from gas separation to electrochemical processes. The synergistic effect of 1-octyl-3-methylimidazolium hexafluorophosphate (B91526) with cellulose (B213188) nanocrystals has been shown to significantly improve the anti-corrosion performance of coatings, suggesting a promising research path for dicyanamide analogues. mdpi.com

Design of Task-Specific this compound Variants for Niche Applications

The "designer" nature of ionic liquids allows for the creation of task-specific ionic liquids (TSILs) by incorporating functional groups into the cation or anion. researchgate.net This approach enables the development of variants of this compound tailored for highly specific, niche applications. nih.gov

By attaching appropriate functional groups to the 1-octyl-3-methylimidazolium cation, its properties can be precisely tuned. researchgate.net For example, adding amine or hydroxyl groups can enhance CO2 capture capabilities through chemical interactions, a strategy that has proven effective for other imidazolium-based ILs. researchgate.netnih.gov Similarly, functionalizing the octyl chain could improve solubility in specific media or enhance its performance as an extractant for metal ions. The development of these bespoke ILs is critical for advancing their use in specialized areas such as catalysis, separations, and nanomaterial construction. nih.gov

Table 1: Potential Functional Groups for Task-Specific Variants

| Functional Group | Potential Application Enhancement |

|---|---|

| Amine (-NH2) | Increased CO2 capture capacity via chemical absorption. researchgate.net |

| Hydroxyl (-OH) | Improved thermal properties and potential for CO2 capture. nih.gov |

| Ether (-O-) | Enhanced CO2 solubility and selectivity. nih.gov |

Development of Sustainable Synthesis and Recycling Methodologies